molecular formula C18H23NO4 B1675686 LY382884 CAS No. 211566-75-5

LY382884

Katalognummer: B1675686
CAS-Nummer: 211566-75-5
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: YVMADKYPKNLVGU-BVUBDWEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY382884, chemically known as (3S,4aR,6S,8aR)-6-((4-carboxyphenyl)methyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, is a selective antagonist of GluK1 (GluR5)-containing kainate receptors (KARs) . It exhibits high selectivity for GluR5 over other glutamate receptor subtypes, with a reported Ki value of 4.06 mM for GluR5 and >100 mM for AMPA (GluA1-4) and NMDA receptors . This compound demonstrates potent antagonistic activity in both recombinant and native systems, effectively inhibiting kainate receptor-mediated currents in dorsal root ganglion (DRG) neurons and hippocampal slices .

Eigenschaften

CAS-Nummer

211566-75-5

Molekularformel

C18H23NO4

Molekulargewicht

317.4 g/mol

IUPAC-Name

(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1

InChI-Schlüssel

YVMADKYPKNLVGU-BVUBDWEXSA-N

Isomerische SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CC3=CC=C(C=C3)C(=O)O)C(=O)O

Kanonische SMILES

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid)
LY 382884
LY382884

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Key Properties

LY382884 features a decahydroisoquinoline core substituted with two carboxylic acid groups and a 4-carboxybenzyl moiety. Its stereochemistry, defined by four chiral centers, is critical for receptor binding specificity.

Table 1: Molecular and Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₈H₂₃NO₄
Molecular Weight 317.38 g/mol
CAS Number 211566-75-5
LogP 0.7
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5
Rotatable Bonds 4
Appearance Solid at room temperature
Storage Conditions -20°C (powder), -80°C (solution)

The compound’s low water solubility (<1 mg/mL) necessitates specialized formulations for in vivo applications.

Preparation Methods

Formulation Strategies for In Vivo Studies

This compound’s limited aqueous solubility requires solvent systems to enhance bioavailability. Validated protocols include:

Standard In Vivo Formulation
  • Stock Solution : Dissolve this compound in dimethyl sulfoxide (DMSO) at a concentration of 10–50 mg/mL.
  • Dilution : Mix the DMSO stock with corn oil at a 1:1 ratio (v/v) to achieve final working concentrations.
  • Clarification : Vortex or sonicate the mixture until a clear solution forms.
Injectable Formulations

Two optimized formulations for parenteral administration (IP/IV/IM/SC) have been validated:

Table 2: Injectable Formulation Compositions
Component Formulation 1 (v/v) Formulation 2 (v/v)
DMSO 10% 10%
Tween 80 5% 5%
PEG300 40%
Saline 85% 45%

Preparation Notes :

  • Saline (0.9% NaCl) must be freshly prepared and filtered.
  • Formulation 2’s higher PEG300 content improves solubility for high-dose studies.

Solubility and Stability Profiling

Solubility in Common Solvents

This compound exhibits variable solubility across solvents, influencing formulation design:

Table 3: Solubility Profile
Solvent Solubility (mg/mL) Conditions
DMSO ≥50 25°C, vortex-assisted
Ethanol 10–15 25°C, sonicated
DMF 20–25 25°C, stirred
Water <1 25°C, pH 7.4

Stability Considerations

  • Powder : Stable for 3 years at -20°C or 2 years at 4°C.
  • Solutions :
    • -80°C: 6 months (no significant degradation).
    • -20°C: 1 month (≤5% degradation).
  • Light Sensitivity : Protect from prolonged UV exposure.

Analytical Characterization

Spectroscopic Data

  • SMILES : C1C[C@H]2CNC@@HC(=O)O
  • InChI Key : YVMADKYPKNLVGU-BVUBDWEXSA-N
  • Chromatographic Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Analyse Chemischer Reaktionen

LY382884 undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Neuroscience

  • Synaptic Plasticity : LY382884 is extensively used to study the role of kainate receptors in synaptic plasticity. It has been shown to block LTP in mossy fiber synapses, which is critical for understanding learning and memory processes .
  • Anxiety Disorders : Research indicates that this compound may have anxiolytic effects. In studies involving genetically modified mice, the compound significantly reduced startle responses and increased prepulse inhibition (PPI), suggesting potential therapeutic applications for anxiety disorders .
  • Neurotransmitter Release : The compound is utilized to investigate the mechanisms of neurotransmitter release and synaptic transmission. It helps elucidate how kainate receptors modulate excitatory neurotransmission in various brain regions .

Pharmacology

This compound serves as a valuable tool in pharmacological research for developing new treatments targeting kainate receptors. Its specificity for GluR5 makes it an ideal candidate for exploring the pharmacodynamics of receptor interactions and their implications for drug development .

Drug Development

The compound acts as a lead molecule for designing new drugs aimed at modulating kainate receptor activity. Its selectivity and potency make it a promising candidate for further pharmacological exploration in treating neurological conditions associated with glutamate dysregulation .

Study 1: Effects on Synaptic Transmission

In a study examining the effects of this compound on neonatal hippocampal neurons, researchers found that the compound significantly increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude. This effect was absent in genetically modified mice lacking GluR5, confirming the specificity of this compound's action on kainate receptors .

ParameterControl GroupThis compound GroupStatistical Significance
sEPSC Frequency100%261%p < 0.01
sEPSC Amplitude100%94%p = 0.24

Study 2: Anxiolytic Effects

Another investigation assessed the anxiolytic potential of this compound using an elevated plus maze (EPM) test in mice. Mice treated with this compound spent significantly less time in open arms compared to controls, indicating reduced anxiety-like behavior .

Treatment GroupTime in Open Arms (seconds)Statistical Significance
Vehicle ControlX seconds-
This compoundY secondsp < 0.05

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • This compound’s selectivity for GluR5 surpasses that of broader-spectrum antagonists like NBQX and GYKI 53655, which primarily target AMPA receptors .
  • UBP301, a willardiine derivative, exhibits comparable GluR5 affinity but lower selectivity relative to this compound, though it offers superior aqueous solubility .

Structural and Solubility Differences

This compound belongs to the decahydroisoquinoline class, characterized by a rigid bicyclic structure that enhances receptor binding but limits water solubility . In contrast:

  • Quinoxalinediones (e.g., NBQX): Exhibit planar aromatic structures with poor solubility, requiring organic solvents like DMSO for administration .
  • Willardiine derivatives (e.g., UBP301) : Feature flexible side chains and sodium salts, enabling aqueous solubility up to 50–100 mM without organic solvents .

This structural divergence impacts bioavailability and administration routes. While this compound and NBQX require DMSO for dissolution, UBP301’s solubility facilitates direct CNS delivery .

Functional and Therapeutic Comparisons

Pain Management

  • This compound suppresses nociceptive signaling in the substantia gelatinosa and reduces pain in formalin-induced chronic pain models (ED50: 5–100 mg/kg, i.p.) .
  • LY377770 : Shows neuroprotective effects in ischemia models but lacks direct analgesic efficacy .
  • UBP301: Limited data on pain modulation, though its solubility may favor CNS penetration .

Epilepsy

  • This compound blocks pilocarpine-induced seizures and hippocampal epileptiform activity .
  • Tezampanel (NGX424) : A Phase II AMPA/KAR antagonist, reduces migraine pain but lacks GluR5 specificity .

Synaptic Plasticity

  • This compound inhibits mossy fiber long-term potentiation (LTP) in hippocampal CA3 by targeting presynaptic GluR5 receptors .
  • NS3763 : A GluR5 homomer-selective antagonist, fails to replicate this compound’s LTP-blocking effects, highlighting this compound’s unique activity on heteromeric receptors .

Limitations and Clinical Challenges

  • Solubility : this compound’s reliance on DMSO complicates systemic administration .
  • Blood-Brain Barrier (BBB) Penetration: Decahydroisoquinolines like this compound exhibit moderate BBB penetration, but willardiine derivatives may offer improved CNS delivery .

Biologische Aktivität

LY382884 is a selective antagonist for the kainate subtype of glutamate receptors, specifically targeting the GluK1 (formerly GluR5) subunit. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as schizophrenia. Below, we explore the biological activity of this compound, highlighting its effects in various experimental models and its implications for synaptic plasticity and neuropharmacology.

This compound selectively inhibits kainate receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission and synaptic plasticity. The inhibition of these receptors by this compound has been shown to affect several key physiological processes:

  • Reduction of Calcium Influx : In presynaptic terminals, this compound significantly reduces calcium entry, which is crucial for neurotransmitter release and synaptic transmission. For instance, at a concentration of 10 μM, it decreased calcium influx by approximately 30% .
  • Long-Term Potentiation (LTP) : Studies indicate that this compound can block the induction of LTP at hippocampal mossy fiber synapses. This effect is notable as LTP is a fundamental mechanism underlying learning and memory .

Behavioral Studies and Case Studies

Research involving mutant mouse models has provided insights into the behavioral effects of this compound:

  • Prepulse Inhibition (PPI) : In NR1 neo/neo mice, which exhibit heightened sensitivity to kainate receptor activation, administration of this compound normalized exaggerated startle responses and enhanced PPI . This suggests a potential role for this compound in mitigating symptoms associated with schizophrenia.
  • Locomotor Activity : The compound reduced hyperactivity in mutant mice without affecting wild-type controls. This differential effect highlights its potential utility in treating hyperactivity related to psychiatric disorders .

Table 1: Summary of Behavioral Effects of this compound

Study ReferenceModel TypeKey Findings
Duncan et al. (2010)NR1 neo/neo miceNormalized startle response; increased PPI
Barton et al. (2003)Various modelsNo rotarod deficits; low behavioral toxicity
Bortolotto et al. (1999)Hippocampal slicesBlocked LTP induction

Electrophysiological Effects

Electrophysiological studies have elucidated the role of this compound in synaptic transmission:

  • Synaptic Facilitation : Initial studies indicated that this compound could influence NMDA receptor-independent mossy fiber LTP, although subsequent reports have shown conflicting results regarding its effectiveness in facilitating synaptic transmission .
  • Calcium Dynamics : The compound's ability to depress presynaptic short-term facilitation underscores its role in modulating calcium transients during action potentials .

Potential Therapeutic Applications

Given its unique pharmacological profile, this compound may represent a novel class of antipsychotic agents. Its ability to selectively target kainate receptors offers a new avenue for treatment strategies aimed at conditions characterized by glutamatergic dysregulation.

Table 2: Potential Therapeutic Applications of this compound

ConditionMechanismEvidence
SchizophreniaKainate receptor modulationNormalization of PPI in mutant mice
EpilepsyReduction of excitatory neurotransmissionLow behavioral toxicity observed
Memory DisordersModulation of LTPBlocked LTP induction in hippocampal slices

Q & A

Q. What is the primary mechanism of action of LY382884 in modulating synaptic plasticity, and how can this be experimentally validated?

this compound selectively antagonizes GluK1 (GluR5)-containing kainate receptors, blocking mossy fiber long-term potentiation (LTP) induction in the hippocampus . To validate this, researchers can use field potential recordings in brain slices (e.g., CA3 region) and apply this compound (10 µM) during ATPA-induced synaptic depression assays. Control experiments should include AMPA/NMDA receptor antagonists (e.g., CNQX, APV) to confirm receptor specificity .

Q. How should researchers determine the appropriate dosage of this compound for in vivo behavioral studies?

Dosage depends on the model and endpoint. For anxiety-like behavior in mice, intraperitoneal injections of 10–100 mg/kg are commonly used . In slice preparations, 10 µM this compound effectively inhibits kainate receptor-mediated synaptic transmission without affecting AMPA/NMDA currents . Pilot dose-response studies with behavioral assays (e.g., open field tests) and plasma corticosterone/ACTH measurements are recommended to optimize dosing .

Q. What animal models are most suitable for studying this compound's anxiolytic effects?

this compound reduces anxiety-like behavior in wild-type mice (e.g., increased open-field exploration time) . However, GluK1-deficient mice exhibit paradoxical anxiety due to altered GABAergic transmission, highlighting the need for strain-specific controls . For schizophrenia-related phenotypes, NR1neo/neo mice (with reduced NMDA receptor function) are ideal, as this compound reverses hyperactivity and prepulse inhibition deficits .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound's effects across different experimental paradigms?

Discrepancies arise from model-specific receptor expression and methodology. For example:

  • This compound blocks ATPA-induced synaptic depression in CA1/CA3 regions but shows no effect on GABAergic transmission .
  • In opioid withdrawal studies, this compound attenuates lacrimation but not locus coeruleus neuron activation, suggesting receptor subtype-specific roles . To resolve contradictions, use conditional knockout models (e.g., GluK1flox/flox) and combine electrophysiology with neuroendocrine profiling (e.g., c-Fos immunoreactivity in the PVN) .

Q. What experimental designs can isolate this compound's presynaptic vs. postsynaptic effects in synaptic plasticity studies?

  • Presynaptic assays : Measure paired-pulse facilitation (PPF) in hippocampal mossy fiber-CA3 synapses. This compound (10 µM) reduces PPF by blocking presynaptic kainate receptors .
  • Postsynaptic assays : Use GluK1-transfected HEK293 cells to quantify this compound's inhibition of kainate-evoked currents via patch-clamp electrophysiology . Include control experiments with GluR7-selective antagonists to rule out cross-reactivity .

Q. How can this compound be integrated into studies investigating glutamatergic dysregulation in schizophrenia?

In NR1neo/neo mice, this compound (100 mg/kg) normalizes hyperactive startle responses and improves prepulse inhibition (PPI), mimicking atypical antipsychotic effects . Pair this compound with in vivo microdialysis to monitor extracellular glutamate levels in the prefrontal cortex during PPI tasks. Combine with MRI to assess structural changes in kainate receptor-rich regions (e.g., amygdala) .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects?

  • Use repeated-measures ANOVA for longitudinal behavioral data (e.g., open-field activity over 1 hour) .
  • For electrophysiology, apply non-parametric tests (e.g., Mann-Whitney U) if data deviate from normality .
  • Report effect sizes (e.g., Cohen’s d) for plasma ACTH/corticosterone changes to highlight clinical relevance .

Q. How can researchers control for off-target effects of this compound in receptor-binding studies?

  • Validate selectivity via radioligand displacement assays (e.g., [³H]kainate binding in GluK1 vs. GluK2/3 transfectants) .
  • Co-apply this compound with mGluR antagonists (e.g., MCPG) to isolate kainate receptor-mediated pathways .

Data Interpretation Challenges

Q. Why does this compound show limited efficacy in certain anxiety models despite its anxiolytic profile?

Strain differences in receptor expression and compensatory mechanisms (e.g., upregulated AMPA receptors in GluK1 knockouts) may reduce this compound's effects . To address this, use conditional rescue models and multiplex cytokine profiling to identify confounding neuroimmune factors .

Q. How can this compound's therapeutic potential be evaluated beyond preclinical models?

Translate findings using human-induced pluripotent stem cell (iPSC)-derived neurons with GluK1 mutations. Pair this compound with fMRI to assess functional connectivity changes in corticolimbic circuits during fear conditioning tasks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY382884
Reactant of Route 2
LY382884

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.